![molecular formula C19H21FN2O5S B3468395 1-(3,5-dimethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468395.png)
1-(3,5-dimethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(3,5-dimethoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, commonly known as DF-MDBP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2010 and has since gained attention for its potential use in scientific research. DF-MDBP has been found to have a range of biochemical and physiological effects, making it a promising compound for further study.
Wirkmechanismus
DF-MDBP acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in a range of physiological processes, including mood regulation, cognition, and perception. By acting as an agonist at this receptor, DF-MDBP can modulate these processes, making it a potentially useful tool for investigating the role of serotonin in these processes.
Biochemical and Physiological Effects
DF-MDBP has a range of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. It has also been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. DF-MDBP has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
DF-MDBP has several advantages for use in laboratory experiments. Its ability to modulate the serotonin system makes it a useful tool for investigating the role of serotonin in various physiological and pathological processes. Its partial agonist activity at the 5-HT2A receptor also makes it a potentially useful tool for investigating the mechanisms of action of other drugs that act at this receptor. However, DF-MDBP has several limitations, including its relatively short half-life and its potential for abuse.
Zukünftige Richtungen
There are several future directions for research on DF-MDBP. One area of interest is the potential therapeutic applications of DF-MDBP, particularly in the treatment of inflammatory conditions. Another area of interest is the development of new compounds that are based on the structure of DF-MDBP, with the aim of improving its pharmacological properties. Finally, further research is needed to investigate the potential for abuse of DF-MDBP and to develop strategies for minimizing its misuse.
Wissenschaftliche Forschungsanwendungen
DF-MDBP has been found to have potential applications in scientific research. It has been used in studies on the serotonin system, as it has been found to act as a serotonin receptor agonist. This makes it a useful tool for investigating the role of serotonin in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-26-16-11-14(12-17(13-16)27-2)19(23)21-7-9-22(10-8-21)28(24,25)18-5-3-15(20)4-6-18/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZHWRDJHDYUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



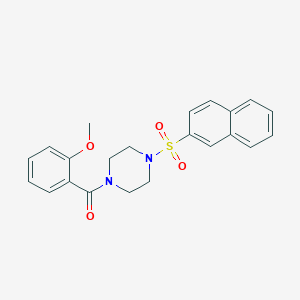


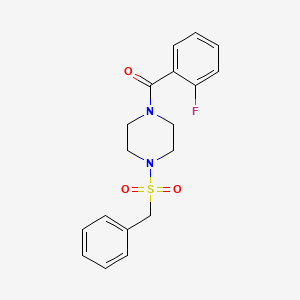
![1-(benzylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B3468341.png)
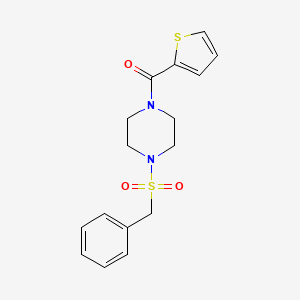
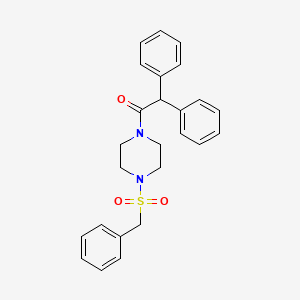

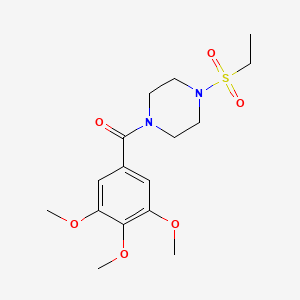
![1-(4-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468368.png)
![1-(3-cyclopentylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468373.png)
![1-[(4-chlorophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468386.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B3468390.png)
![N-(4-{[4-(4-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468403.png)